3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
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Overview
Description
3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one is a complex organic compound with a unique structure that includes a butynyl group and a hexahydro-methanoindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a suitable indenone derivative with a butynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: This compound has similar structural features and is used in various chemical applications.
5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine: Known for its biological activity, particularly as an inhibitor of dihydrofolate reductase.
Uniqueness
3-(But-1-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
63835-98-3 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-but-1-ynyltricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C14H16O/c1-2-3-4-9-8-12(15)14-11-6-5-10(7-11)13(9)14/h5-6,9-11,13-14H,2,7-8H2,1H3 |
InChI Key |
LMINCORHSJWCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1CC(=O)C2C1C3CC2C=C3 |
Origin of Product |
United States |
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